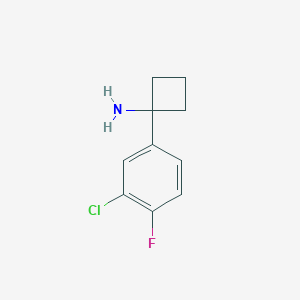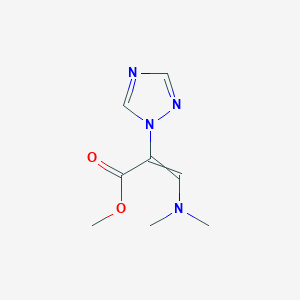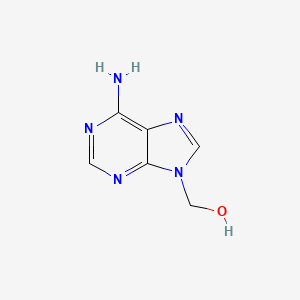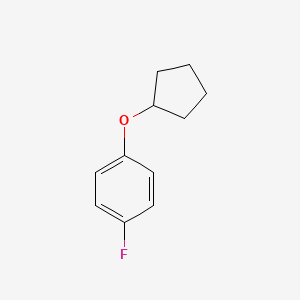
1-(2-Bromoethyl)-3-chloro-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-溴乙基)-3-氯-2-氟苯是一种有机化合物,属于卤代芳烃类。该化合物以苯环上连接的溴、氯和氟原子为特征。这些卤素的独特组合赋予该化合物独特的化学性质,使其在各种科学和工业应用中具有价值。
准备方法
合成路线和反应条件: 1-(2-溴乙基)-3-氯-2-氟苯的合成通常涉及对合适的苯衍生物进行卤化。一种常见的方法是使用N-溴代琥珀酰亚胺(NBS)在自由基引发剂(如过氧化苯甲酰)存在下溴化3-氯-2-氟甲苯。反应在回流条件下在惰性溶剂如四氯化碳中进行。所得产物随后通过重结晶或柱层析进行纯化。
工业生产方法: 在工业规模上,1-(2-溴乙基)-3-氯-2-氟苯的生产可能涉及连续流动工艺,以确保高收率和纯度。使用自动化反应器和精确控制反应参数(如温度和压力)可以提高合成的效率。此外,采用蒸馏和结晶等先进的纯化技术来获得最终产品,其杂质含量最小。
化学反应分析
反应类型: 1-(2-溴乙基)-3-氯-2-氟苯会发生各种化学反应,包括:
亲核取代: 溴原子可以被亲核试剂(如氢氧根离子、胺或硫醇)取代,导致形成取代的苯衍生物。
氧化: 该化合物可以使用强氧化剂(如高锰酸钾或三氧化铬)进行氧化,生成羧酸或酮。
还原: 使用锂铝氢化物或硼氢化钠等还原剂的还原反应可以将该化合物转化为相应的醇或烷烃。
常用试剂和条件:
亲核取代: 像氢氧化钠、氨或硫脲这样的试剂在极性溶剂(如乙醇或水)中。
氧化: 高锰酸钾在酸性或碱性介质中,三氧化铬在乙酸中。
还原: 在干燥的乙醚中使用锂铝氢化物,在甲醇或乙醇中使用硼氢化钠。
主要产物:
亲核取代: 具有羟基、氨基或硫醇等官能团的取代苯衍生物。
氧化: 羧酸、酮或醛。
还原: 醇或烷烃。
科学研究应用
1-(2-溴乙基)-3-氯-2-氟苯在科学研究的各个领域都有应用,包括:
化学: 用作合成复杂有机分子的构建单元,以及用作各种有机反应的试剂。
生物学: 用于研究卤代化合物对生物系统的影响及其作为生物活性剂的潜在用途。
医学: 正在研究其在药物开发中的潜在用途,特别是在设计具有卤代芳烃结构的药物方面。
工业: 用于生产特种化学品、农用化学品和具有特定性能的材料。
作用机制
1-(2-溴乙基)-3-氯-2-氟苯的作用机制涉及通过多种途径与其分子靶标相互作用:
分子靶标: 该化合物可以与酶、受体和其他生物分子相互作用,导致其活性或功能发生改变。
所涉及的途径: 卤素的存在可以增强化合物的亲脂性,使其能够穿透细胞膜并与细胞内靶标相互作用。此外,该化合物的亲电性质可以促进其与生物分子上的亲核位点结合,导致共价修饰。
相似化合物的比较
1-(2-溴乙基)-3-氯-2-氟苯可以与其他卤代苯衍生物进行比较,例如:
1-(2-溴乙基)-3-氯苯: 缺少氟原子,导致不同的化学反应性和生物活性。
1-(2-溴乙基)-2-氟苯: 缺少氯原子,导致其物理和化学性质发生变化。
1-(2-溴乙基)-4-氯-2-氟苯:
1-(2-溴乙基)-3-氯-2-氟苯中溴、氯和氟的独特组合赋予其独特的性质,使其在研究和工业中具有特定的应用价值。
属性
分子式 |
C8H7BrClF |
|---|---|
分子量 |
237.49 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-3-chloro-2-fluorobenzene |
InChI |
InChI=1S/C8H7BrClF/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3H,4-5H2 |
InChI 键 |
KUGLLBOELBLUHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)F)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743572.png)
![(1R,9S,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B11743579.png)
amine](/img/structure/B11743580.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11743585.png)

![4-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11743591.png)


![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11743607.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743620.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(3-methylbutyl)amine](/img/structure/B11743623.png)

